molecular formula C14H11FO2 B7962606 Methyl 2-(3-fluorophenyl)benzoate

Methyl 2-(3-fluorophenyl)benzoate

Cat. No.: B7962606
M. Wt: 230.23 g/mol
InChI Key: YVMBRWHCERIKIW-UHFFFAOYSA-N
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Description

Methyl 2-(3-fluorophenyl)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a methyl ester group attached to a benzoate ring, which is further substituted with a fluorophenyl group at the second position

Properties

IUPAC Name

methyl 2-(3-fluorophenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-17-14(16)13-8-3-2-7-12(13)10-5-4-6-11(15)9-10/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMBRWHCERIKIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

The most straightforward method involves direct esterification of 2-(3-fluorophenyl)benzoic acid with methanol under acidic conditions. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) catalyzes the reaction, typically conducted at reflux (60–80°C) for 6–12 hours.

Reaction Conditions:

  • Molar Ratio: 1:10 (acid:methanol)

  • Catalyst: 5% H₂SO₄ (v/v)

  • Yield: 70–85% after purification via recrystallization.

Mechanistic Insight:
Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. The tetrahedral intermediate collapses to release water, forming the ester.

Limitations:

  • Requires anhydrous conditions to prevent hydrolysis.

  • Prolonged heating may degrade acid-sensitive fluorophenyl groups.

Suzuki-Miyaura Cross-Coupling for Direct Aryl Substitution

Palladium-Catalyzed Coupling

This method constructs the 2-(3-fluorophenyl)benzoate skeleton via coupling between methyl 2-bromobenzoate and 3-fluorophenylboronic acid.

Typical Protocol:

  • Catalyst: Pd(PPh₃)₄ (2 mol%)

  • Base: K₂CO₃ (2 equiv)

  • Solvent: Toluene/water (3:1) at 90°C for 12 hours.

  • Yield: 60–75% after column chromatography.

Advantages:

  • High regioselectivity due to orthogonal coupling sites.

  • Compatible with diverse boronic acids for structural diversification.

Challenges:

  • Sensitivity to oxygen necessitates inert atmospheres.

  • Boronic acid precursors may require pre-synthesis.

Friedel-Crafts Acylation Followed by Fluorination

Acylation of Benzene Derivatives

A two-step approach involves Friedel-Crafts acylation of benzene with 2-chlorobenzoic acid methyl ester, followed by fluorination.

Step 1: Acylation

  • Reagent: AlCl₃ (1.2 equiv) in dichloromethane (DCM) at 0°C.

  • Intermediate: Methyl 2-benzoylbenzoate (Yield: 80–90%).

Step 2: Fluorination

  • Reagent: Selectfluor® (1.5 equiv) in acetonitrile at 80°C.

  • Yield: 50–65% after 24 hours.

Trade-offs:

  • Lower overall yield due to competing side reactions.

  • Requires hazardous AlCl₃ and specialized fluorinating agents.

Multi-Step Synthesis via Nitro Reduction and Diazotization

Nitro Group Introduction and Subsequent Functionalization

This route employs nitration, reduction, and diazotization to install the fluorophenyl group.

Step 1: Nitration of Methyl 2-Methylbenzoate

  • Conditions: HNO₃/H₂SO₄ at 0°C.

  • Intermediate: Methyl 2-methyl-3-nitrobenzoate (Yield: 85%).

Step 2: Reduction to Amine

  • Reductant: Fe powder in acetic acid.

  • Intermediate: Methyl 3-amino-2-methylbenzoate (Yield: 77%).

Step 3: Diazotization and Fluorination

  • Reagents: NaNO₂/HCl, then HBF₄.

  • Final Product: Methyl 2-(3-fluorophenyl)benzoate (Yield: 40–50%).

Critical Analysis:

  • Labor-intensive with multiple purification steps.

  • Diazonium intermediates pose explosion risks.

Comparative Analysis of Synthetic Routes

Method Yield (%) Cost Complexity Scalability
Acid-Catalyzed Esterification70–85LowLowHigh
Suzuki-Miyaura Coupling60–75HighModerateModerate
Friedel-Crafts/Fluorination50–65ModerateHighLow
Multi-Step Diazotization40–50LowVery HighLow

Key Findings:

  • Esterification is optimal for small-scale production due to simplicity and cost-effectiveness.

  • Suzuki-Miyaura offers superior regiocontrol for research-scale applications.

  • Industrial settings may favor multi-step synthesis despite lower yields, as intermediates are commodity chemicals .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-fluorophenyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 2-(3-fluorophenyl)benzoic acid.

    Reduction: 2-(3-fluorophenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-(3-fluorophenyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(3-fluorophenyl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for certain targets, leading to improved efficacy and reduced side effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-fluorobenzoate: Similar structure but with the fluorine atom at the para position.

    Methyl 2-(4-fluorophenyl)benzoate: Similar structure but with the fluorophenyl group at the para position.

    Methyl 2-(2-fluorophenyl)benzoate: Similar structure but with the fluorophenyl group at the ortho position.

Uniqueness

Methyl 2-(3-fluorophenyl)benzoate is unique due to the specific positioning of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The meta position of the fluorine atom can lead to different electronic and steric effects compared to the ortho and para positions, making this compound particularly interesting for various applications .

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